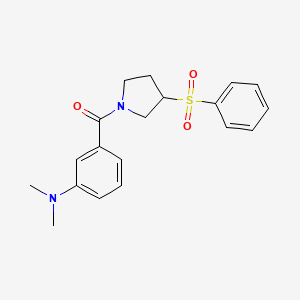

![molecular formula C23H29N5O3S B2859474 ethyl 2-({[3-oxo-8-(phenylthio)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate CAS No. 1115899-07-4](/img/structure/B2859474.png)

ethyl 2-({[3-oxo-8-(phenylthio)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

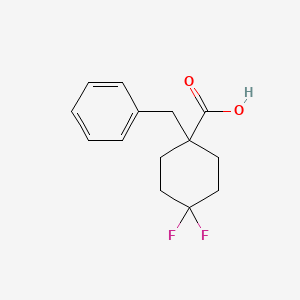

The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

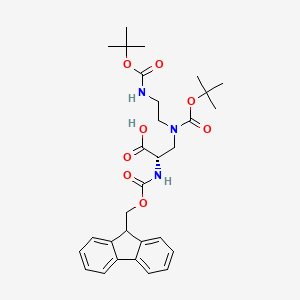

While the specific synthesis for this compound isn’t available, similar compounds have been synthesized via aromatic nucleophilic substitution . The process involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The compound contains a [1,2,4]triazolo[4,3-a]pyrazine core, which is a fused ring system containing nitrogen atoms . It also has an ethyl group, a phenylthio group, and an acetylamino benzoate group attachedApplications De Recherche Scientifique

Synthesis and Biological Activity

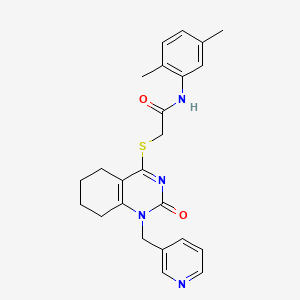

Compounds with structural features similar to ethyl 2-({[3-oxo-8-(phenylthio)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate have been synthesized for various biological activities. For example, the synthesis of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has shown antimicrobial activity against organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans (Hassan, 2013). These compounds are synthesized from α,β-unsaturated ketones, highlighting the importance of incorporating [1,2,4]triazolo[4,3-a]pyrazin structures for enhancing biological activity.

Nitrogen-bridged C-nucleosides Synthesis

The coupling of ethyl 2,5-anhydro-6-O-benzoyl-d-allonodithioate with aminomethyl- and hydrazino-azines, leading to the synthesis of nitrogen-bridged purine-like C-nucleosides, showcases the versatility of these chemical frameworks in constructing complex molecules (Khadem, Kawai, & Swartz, 1989). This research underscores the potential of similar compounds in the synthesis of nucleoside analogues, which are significant in medicinal chemistry.

Heterocycles for Pest Control

Innovative heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017). The synthesis of these compounds from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide demonstrates the application of such chemical structures in developing new agrochemicals.

Antimicrobial Thienopyrimidine Derivatives

The reaction of heteroaromatic o-aminonitrile with ethyl N-[bis(methylthio)methylene]amino acetate has led to the synthesis of thienopyrimidine derivatives with pronounced antimicrobial activity (Bhuiyan et al., 2006). This research highlights the potential of ethyl 2-({[3-oxo-8-(phenylthio)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate related compounds in antimicrobial applications.

Propriétés

IUPAC Name |

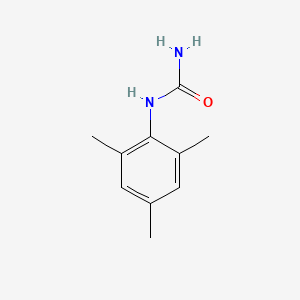

2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O3S/c1-5-8-27-21(30)19-20(25-22(32-19)26-9-6-7-10-26)28(23(27)31)13-17(29)24-18-15(3)11-14(2)12-16(18)4/h11-12H,5-10,13H2,1-4H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVGZOCUCRXWDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NC4=C(C=C(C=C4C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-({[3-oxo-8-(phenylthio)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B2859394.png)

![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B2859398.png)

![4-[({[4-(Trifluoromethoxy)phenyl]methyl}amino)methyl]oxan-4-ol](/img/structure/B2859399.png)

![3-Benzyl-2-benzylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2859406.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2859414.png)